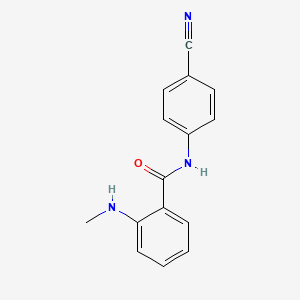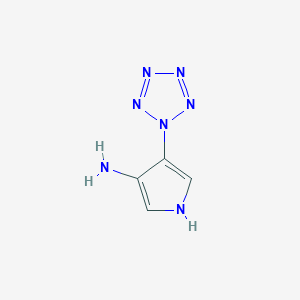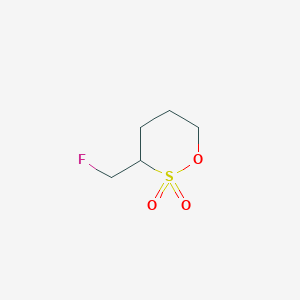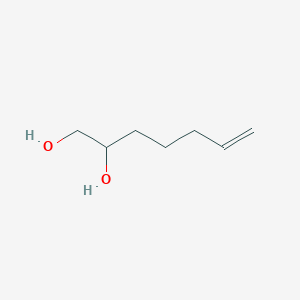
N-(4-cyanophenyl)-2-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and a methylamino group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(methylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanobenzoic acid and 2-aminobenzamide.
Amidation Reaction: The 4-cyanobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et₃N) to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-cyanophenyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(4-cyanophenyl)-2-(methylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N-(4-cyanophenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
類似化合物との比較
Similar Compounds
- N-(4-cyanophenyl)-2-aminobenzamide
- N-(4-cyanophenyl)-2-(dimethylamino)benzamide
- N-(4-cyanophenyl)-2-(ethylamino)benzamide
Uniqueness
N-(4-cyanophenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for targeted research and development.
特性
CAS番号 |
712309-26-7 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(4-cyanophenyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-17-14-5-3-2-4-13(14)15(19)18-12-8-6-11(10-16)7-9-12/h2-9,17H,1H3,(H,18,19) |
InChIキー |
SFSUEGZDNMTQPL-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)

